N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide
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Overview
Description
N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is a chemical compound that features a benzamide core linked to a piperidine ring through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and low reaction times, are likely to be employed to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and its downstream target genes, promoting apoptosis in tumor cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with various biological activities, including anticancer effects.
Uniqueness
N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce HIF-1 expression and promote apoptosis sets it apart from other similar compounds.
Properties
CAS No. |
656835-92-6 |
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Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C17H25N3O/c1-2-3-12-18-17(20-13-8-5-9-14-20)19-16(21)15-10-6-4-7-11-15/h4,6-7,10-11H,2-3,5,8-9,12-14H2,1H3,(H,18,19,21) |
InChI Key |
QVWPSBHQGKQUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(NC(=O)C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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